molecular formula C14H11ClN4S2 B12038555 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-28-6

3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12038555
CAS No.: 478255-28-6
M. Wt: 334.9 g/mol
InChI Key: NMFLBRISJSUGJU-LZYBPNLTSA-N
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Description

3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies involving similar triazole derivatives have shown promising results against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis in pathogens.

Case Study: Antimicrobial Efficacy
A study synthesized several triazole derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition greater than 15 mm, suggesting strong antimicrobial activity .

Compound NameBacterial StrainZone of Inhibition (mm)
Triazole AStaphylococcus aureus18
Triazole BEscherichia coli20
Triazole CPseudomonas aeruginosa15

Anticancer Properties
Triazoles are also explored for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have reported that triazole derivatives can induce apoptosis in cancer cells through multiple pathways.

Case Study: Anticancer Activity
In vitro studies showed that a related triazole derivative significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM .

Agricultural Applications

Fungicides
The antifungal properties of triazole compounds make them suitable candidates for agricultural applications as fungicides. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Case Study: Efficacy as a Fungicide
Field trials demonstrated that formulations containing triazole derivatives effectively controlled fungal infections in crops like wheat and barley, leading to improved yield and quality .

CropFungal InfectionControl Efficacy (%)
WheatFusarium spp.85
BarleyRhynchosporium secalis78

Materials Science Applications

Polymer Chemistry
Triazoles can be used to synthesize novel polymeric materials with enhanced thermal and mechanical properties. Their functionality allows for cross-linking in polymer matrices, leading to improved durability.

Case Study: Polymer Development
Research into the incorporation of triazole compounds into polymer blends revealed enhanced thermal stability and mechanical strength compared to conventional polymers .

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymer20030
Triazole-Modified Polymer25045

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole
  • 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5-thione

Uniqueness

What sets 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione belongs to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties while providing relevant data from case studies and research findings.

Chemical Structure

The chemical structure of the compound is characterized by a triazole ring substituted with a chlorophenyl group and a thiophene moiety. The presence of sulfur in the thione form enhances its reactivity and potential biological activity.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : In a study evaluating various triazole derivatives, compounds with similar structures demonstrated effective inhibition against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µg/mL .
  • Antifungal Activity : The same studies reported moderate antifungal activity against Candida albicans, indicating the potential of these compounds in treating fungal infections .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively researched. The compound has shown promising results in cytotoxicity assays:

  • Cell Line Studies : In vitro studies using human cancer cell lines such as MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) revealed that derivatives of triazoles exhibited cytotoxic effects with IC50 values below 100 µM . Specifically, one derivative showed an IC50 of 27.3 µM against T47D breast cancer cells .
CompoundCell LineIC50 (µM)
Triazole Derivative AMDA-MB-23198.08
Triazole Derivative BPanc-1<100
Triazole Derivative CT47D27.3

Anti-inflammatory Activity

Triazoles have also been noted for their anti-inflammatory properties. Research indicates that certain triazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

  • Study on Antimicrobial Properties : A series of synthesized triazoles were tested for their antimicrobial activity against various pathogens. The results indicated that compounds with electron-withdrawing groups (like chlorine) exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : A study focusing on the cytotoxic effects of triazole derivatives found that modifications to the thiophene ring significantly influenced their activity against cancer cell lines. The most active compounds were identified as those with specific substitutions on the triazole ring .

Properties

CAS No.

478255-28-6

Molecular Formula

C14H11ClN4S2

Molecular Weight

334.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4S2/c1-9-5-6-12(21-9)8-16-19-13(17-18-14(19)20)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,18,20)/b16-8+

InChI Key

NMFLBRISJSUGJU-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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